molecular formula C9H7NO B1606638 4-(Oxiran-2-yl)benzonitrile CAS No. 52695-39-3

4-(Oxiran-2-yl)benzonitrile

Cat. No. B1606638
CAS RN: 52695-39-3
M. Wt: 145.16 g/mol
InChI Key: WLNIRLBZLAAEAQ-UHFFFAOYSA-N
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Description

“4-(Oxiran-2-yl)benzonitrile” is a chemical compound with the CAS Number: 52695-39-3 . It has a molecular weight of 145.16 . The IUPAC name for this compound is 4-(2-oxiranyl)benzonitrile . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “4-(Oxiran-2-yl)benzonitrile” is 1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“4-(Oxiran-2-yl)benzonitrile” has a melting point of 34-35 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

4-(Oxiran-2-yl)benzonitrile derivatives have been explored in the context of synthesizing selective androgen receptor modulators (SARMs). These compounds exhibit anabolic effects on muscles and the central nervous system, while having neutral effects on the prostate. The modification of these derivatives has led to compounds with strong androgen receptor binding affinity and improved metabolic stability. For instance, one derivative demonstrated ideal SARM profiles in various assays and showed good pharmacokinetic profiles in animals, along with acceptable toxicological profiles (Aikawa et al., 2017).

Chemical Ionization and Mass Spectrometry

In the field of mass spectrometry, 4-(Oxiran-2-yl)benzonitrile derivatives have been used to study gas phase substitution reactions. Specifically, the CC ring-opened oxirane radical cation derived from these compounds has been observed to transfer a methylene group to benzonitrile and benzoic acid under certain conditions. This finding has implications for understanding the structures and behaviors of radical ions in mass spectrometry (Koster et al., 1993).

Synthesis of HIV-1 Inhibitors

The synthesis of 4-(Oxiran-2-yl)benzonitrile derivatives has been crucial in creating intermediates for HIV-1 reverse transcriptase inhibitors. These compounds play a significant role in developing new treatments for HIV (Ju Xiu-lia, 2015).

Electrolyte Additives in Batteries

In the energy sector, derivatives of 4-(Oxiran-2-yl)benzonitrile, like 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives for lithium-ion batteries. They significantly improve the cyclic stability and capacity retention of high-voltage lithium-ion batteries, making them promising for enhancing battery performance (Huang et al., 2014).

Synthesis of S1P1 Receptor Agonists

The stereospecific synthesis of S1P1 receptor agonists, which are potential treatments for various diseases, has been facilitated by the use of 4-(Oxiran-2-yl)benzonitrile derivatives. These compounds have been used in processes like enzymatic reductions and regioselective epoxide ring-opening reactions (Hou et al., 2017).

Liquid Crystalline Behavior and Photophysical Properties

In material science, 4-(Oxiran-2-yl)benzonitrile derivatives have been used to synthesize luminescent compounds with potential as mesogens. These compounds, characterized by their liquid crystalline behavior, are studied for their applications in displays and other optical devices. Their photophysical properties, such as blue emission and energy levels, are of particular interest in the development of new materials for optoelectronic applications (Ahipa et al., 2014).

Discovery of Novel Chemical Reactions

Research has also focused on the discovery of new chemical transformations involving 4-(Oxiran-2-yl)benzonitrile derivatives. For example, a study demonstrated the formation of substituted oxiranes, aziridines, and azirines through a process characterized by high activation barriers. This finding has implications for understanding new reaction pathways in organic chemistry (Gridnev et al., 2019).

X-ray Crystallography Studies

In the field of structural chemistry, 4-(Oxiran-2-yl)benzonitrile derivatives have been synthesized and analyzed using X-ray crystallography. These studies provide insights into the molecular structures and interactions of these compounds, which is crucial for understanding their properties and potential applications (Obreza & Perdih, 2012).

Synthesis of Potassium-Channel Openers

Derivatives of 4-(Oxiran-2-yl)benzonitrile have been used in synthesizing potassium-channel openers for treating urinary urge incontinence. The key step in this synthesis involves an unsymmetrical Hantzsch reaction, highlighting the compound's significance in medicinal chemistry (Hopes et al., 2006).

Spectral Studies and Framework Topologies in Coordination Polymers

In inorganic chemistry, modifications of 4-(Oxiran-2-yl)benzonitrile have been studied to understand their effects on the structures and properties of metal complexes. These studies provide valuable insights into the design of coordination polymers with specific framework topologies and spectral properties (Song et al., 2009).

Asymmetric Conversion of Aldehydes into Epoxides

The use of 4-(Oxiran-2-yl)benzonitrile derivatives has been explored in asymmetric synthesis, specifically in converting aldehydes into epoxides. This research contributes to the development of new methodologies in stereoselective synthesis, which is crucial for the production of chiral compounds (Takada et al., 2001).

Intramolecular Cycloaddition for Synthesis of Benzopyrans

The thermal treatment of certain 4-(Oxiran-2-yl)benzonitrile derivatives has been shown to lead to the formation of furo[3,2-c][1]benzopyrans through an intramolecular 1,3-dipolar cycloaddition. This process, involving the generation of a carbonyl ylide from the oxirane ring opening and its subsequent reaction with an acetylene moiety, is significant for the synthesis of complex organic structures (Bernaus et al., 1991).

Safety And Hazards

The safety information for “4-(Oxiran-2-yl)benzonitrile” includes several hazard statements such as H302, H312, H315, H319, H332, H335, H341 . These codes represent different types of hazards associated with the compound. For example, H302 means it is harmful if swallowed, and H312 means it is harmful in contact with skin . The compound is labeled with the signal word "Warning" .

properties

IUPAC Name

4-(oxiran-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNIRLBZLAAEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967138
Record name 4-(Oxiran-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxiran-2-yl)benzonitrile

CAS RN

52695-39-3
Record name 4-(2-Oxiranyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52695-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-oxiranyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052695393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Oxiran-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaBH4 (1.6 g; 40 mmol) was added to a stirred solution of 4-cyanophenacyl bromide (8.8 g; 40 mmol) in THF (100 mL), and the reaction mixture was stirred until tic indicated that the reaction was complete. The solvent was evaporated and the residue partitioned between DCM and H2O, and the organic layer was separated, dried and concentrated. The residue was treated with K2CO3 (0.08 mol) in MeCN (85 mL) at room temperature overnight. The solvent was removed on a rotary evaporator and the residue partitioned between CH2Cl2 and H2O. The organic layer was washed with H2O (2×100 mL), separated and dried to give the sub-title compound in 90% overall yield.
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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